molecular formula C7H13ClN4 B6434791 2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride CAS No. 2549039-27-0

2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride

Cat. No. B6434791
CAS RN: 2549039-27-0
M. Wt: 188.66 g/mol
InChI Key: YSGGXDTVBRFQRW-UHFFFAOYSA-N
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Description

Azetidine is a three-membered nitrogen-containing heterocycle . The presence of azetidine in a compound often imparts biological activity, making it a common structural motif in medicinal chemistry . The triazole group is another common feature in medicinal chemistry, known for its role in drug discovery . The presence of these groups in “2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride” suggests that it may have potential biological activity.


Molecular Structure Analysis

The molecular structure of a compound can be confirmed via spectroscopic methods such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The specific chemical reactions that “2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride” undergoes would depend on the conditions and reagents present. Azetidines and triazoles are both reactive groups that can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the azetidine and triazole groups could impact the compound’s polarity, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, azetidine derivatives have been used as conformationally constrained GABA uptake inhibitors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some azetidine derivatives have been classified as Eye Irritants and Skin Sensitizers .

Future Directions

The future directions for research on “2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride” would likely involve further exploration of its synthesis, properties, and potential biological activity. This could include optimizing the synthesis process, conducting detailed property analyses, and performing biological assays to determine its activity against various targets .

properties

IUPAC Name

2-(azetidin-3-yl)-4,5-dimethyltriazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-5-6(2)10-11(9-5)7-3-8-4-7;/h7-8H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGGXDTVBRFQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride

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